molecular formula C14H15NO6 B8168667 2,5-Dioxopyrrolidin-1-yl 2-(2-methoxyethoxy)benzoate

2,5-Dioxopyrrolidin-1-yl 2-(2-methoxyethoxy)benzoate

Cat. No.: B8168667
M. Wt: 293.27 g/mol
InChI Key: VWDQJWUGNAJOLL-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 2-(2-methoxyethoxy)benzoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 2-(2-methoxyethoxy)benzoate typically involves the esterification of 2-(2-methoxyethoxy)benzoic acid with 2,5-dioxopyrrolidin-1-yl. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 2-(2-methoxyethoxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 2-(2-methoxyethoxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2-(2-methoxyethoxy)benzoate involves its interaction with specific molecular targets. The ester group can be hydrolyzed to release active compounds that interact with enzymes or receptors, modulating their activity. The pyrrolidinone ring can also participate in binding interactions, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dioxopyrrolidin-1-yl 2-(2-methoxyethoxy)benzoate is unique due to its specific ester and pyrrolidinone functionalities, which confer distinct reactivity and versatility in various applications. Its ability to undergo hydrolysis and substitution reactions makes it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(2-methoxyethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO6/c1-19-8-9-20-11-5-3-2-4-10(11)14(18)21-15-12(16)6-7-13(15)17/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDQJWUGNAJOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC=C1C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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